1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the Chlorophenoxybutyl Group: The chlorophenoxybutyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-chlorophenol with 1,4-dibromobutane to form 4-(4-chlorophenoxy)butyl bromide, which is then reacted with the benzimidazole core under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-[4-(4-Chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression.
Comparison with Similar Compounds
- 1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-benzimidazole
- 1-[4-(4-Chlorophenoxy)butyl]-2-ethyl-1H-benzimidazole
- 1-[4-(4-Chlorophenoxy)butyl]-2-(tert-butyl)-1H-benzimidazole
Uniqueness: 1-[4-(4-Chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole is unique due to its specific structural features, such as the presence of the isopropyl group at the benzimidazole core. This structural variation can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
871562-07-1 |
---|---|
Molecular Formula |
C20H23ClN2O |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C20H23ClN2O/c1-15(2)20-22-18-7-3-4-8-19(18)23(20)13-5-6-14-24-17-11-9-16(21)10-12-17/h3-4,7-12,15H,5-6,13-14H2,1-2H3 |
InChI Key |
OXBFWTBGBWKCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.